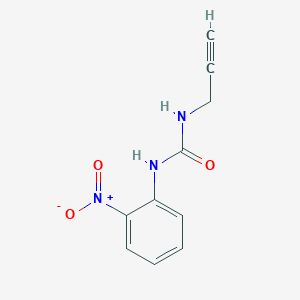

1-(2-Nitrophenyl)-3-(prop-2-yn-1-yl)urea

Descripción

Propiedades

IUPAC Name |

1-(2-nitrophenyl)-3-prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-7-11-10(14)12-8-5-3-4-6-9(8)13(15)16/h1,3-6H,7H2,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQOQCGOJWUQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Nitrophenyl)-3-(prop-2-yn-1-yl)urea is an organic compound notable for its unique molecular structure, featuring a nitrophenyl group and a prop-2-yn-1-yl substituent. Its molecular formula is C₁₀H₉N₃O₃, with a molecular weight of approximately 219.20 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate.

Antimicrobial Properties

Research has indicated that compounds with similar urea functionalities exhibit significant antimicrobial activities. For instance, studies on various urea derivatives have shown promising antibacterial and antifungal effects against a range of pathogens. The structure–activity relationship (SAR) analysis suggests that modifications in the urea moiety can influence biological activity significantly.

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Urea Derivative A | Escherichia coli | 0.03–0.06 μg/mL |

| Urea Derivative B | Pseudomonas aeruginosa | 0.25–1 μg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that compounds with similar structural features can exhibit varying degrees of cytotoxicity, which is crucial for their potential application in cancer therapy.

Table 2: Cytotoxicity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 (Liver Cancer) | TBD |

| Compound C | A549 (Lung Cancer) | 5.02 |

| Compound D | HL-60 (Leukemia) | 9.81 |

Mechanistic Insights

The mechanism of action for compounds like this compound typically involves interaction with specific biological targets, potentially leading to inhibition of critical pathways in pathogen survival or cancer cell proliferation. For example, docking studies have revealed effective binding interactions with target proteins, indicating a pathway for the development of targeted therapies .

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives based on the urea structure and evaluated their biological activities. The synthesized compounds were tested for their antibacterial and antifungal properties using standard protocols, revealing that certain modifications enhanced activity against resistant strains of bacteria.

Case Study 2: Structure–Activity Relationship Analysis

Another investigation focused on the SAR of urea derivatives, demonstrating that the introduction of electron-withdrawing groups significantly improved antimicrobial potency. The presence of a nitro group in the para position was found to be particularly beneficial for enhancing biological activity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 1-(2-nitrophenyl)-3-(prop-2-yn-1-yl)urea exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes. It has been suggested that the nitrophenyl group can enhance binding affinity to enzyme active sites, making it a candidate for the development of enzyme inhibitors. Studies focusing on its interaction with enzymes such as carbonic anhydrase have shown significant inhibition, which could be useful in treating conditions like glaucoma and edema .

Agrochemicals

Herbicidal Properties

In agricultural research, this compound has been evaluated for its herbicidal activity. Its structural characteristics allow it to act as a selective herbicide against certain weed species while being less harmful to crops. This selectivity is crucial for sustainable agriculture practices, where minimizing chemical inputs is essential for environmental health .

Pesticide Development

The compound's potential as a pesticide has also been explored. Its ability to disrupt biological processes in pests suggests that it could serve as a basis for developing new pest control agents that are effective yet environmentally friendly .

Material Science

Polymer Synthesis

In material science, this compound has been utilized as a monomer in the synthesis of polymers. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit improved performance in various applications, including coatings and composites .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Efficacy of Urea Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |

| Enzyme Inhibition Mechanisms | Biochemistry | Identified strong binding interactions with carbonic anhydrase, leading to potential therapeutic applications. |

| Herbicidal Activity Against Weeds | Agrochemicals | Showed selective herbicidal effects on target weeds without harming crop plants. |

| Polymerization Techniques Using Urea Derivatives | Material Science | Developed new polymer materials with enhanced thermal and mechanical properties. |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Urea Derivatives

The following table summarizes key structural and physicochemical differences between 1-(2-nitrophenyl)-3-(prop-2-yn-1-yl)urea and related compounds:

Key Observations :

Propargyl vs. Isopropyl: The propargyl group’s terminal alkyne offers click chemistry compatibility, whereas isopropyl (in ) provides steric bulk without additional reactivity.

Physicochemical Properties :

- The pyridinylmethyl substituent in increases water solubility due to the polar pyridine ring, contrasting with the hydrophobic trifluoromethyl group in .

- Benzimidazole-containing analogs () exhibit higher molecular weights (~297 g/mol), which may influence bioavailability.

Biological and Synthetic Relevance: Chloro-substituted derivatives () are simpler to synthesize but lack the nitro group’s redox activity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Nitrophenyl)-3-(prop-2-yn-1-yl)urea, and how do reaction conditions influence yield and purity?

The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For this compound, a plausible route would use 2-nitrophenyl isocyanate and propargylamine under inert conditions (e.g., in dichloromethane or toluene) with a base like triethylamine to neutralize HCl byproducts . Key factors include:

- Temperature : Reflux conditions (~80–110°C) improve reaction kinetics but may risk side reactions (e.g., alkyne polymerization).

- Solvent polarity : Polar aprotic solvents enhance nucleophilic attack by the amine.

- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or oligomers.

Q. How can spectroscopic methods (e.g., NMR, IR, X-ray crystallography) confirm the structure and purity of this compound?

- NMR : H and C NMR can verify the urea linkage (δ ~6.5–7.5 ppm for NH protons) and alkyne protons (δ ~2.0–3.0 ppm). The 2-nitrophenyl group shows distinct aromatic splitting patterns .

- IR : A strong carbonyl stretch (~1640–1680 cm) confirms the urea moiety.

- X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects, such as planarity of the urea group and nitro group orientation .

Q. What safety precautions are required when handling this compound?

- Toxicity : Nitroaryl compounds may exhibit mutagenicity; use fume hoods and PPE (gloves, lab coats).

- Reactivity : The alkyne group is prone to exothermic reactions (e.g., with strong acids/oxidizers). Store under inert gas (N or Ar) .

- Waste disposal : Follow protocols for nitro compounds and heavy-metal catalysts (if used in synthesis) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect may stabilize transition states in nucleophilic substitution reactions .

- Molecular docking : Screen against protein targets (e.g., kinases) to assess binding affinity. Urea derivatives often act as kinase inhibitors due to hydrogen-bonding interactions with ATP-binding pockets .

Q. What experimental design strategies (e.g., factorial design, DoE) optimize reaction conditions for scale-up?

- Factorial Design : Vary factors like temperature, solvent ratio, and catalyst loading to identify interactions affecting yield. For example, a 2 factorial design reduces the number of experiments while quantifying main and interaction effects .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reflux time vs. purity) to identify optimal conditions .

Q. How can contradictory data in biological assays (e.g., inconsistent IC50_{50}50 values) be resolved?

- Source analysis : Check purity (HPLC/MS), solvent effects (DMSO vs. aqueous buffers), and assay protocols (e.g., cell line variability).

- Meta-analysis : Compare results with structurally similar urea derivatives (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]ureas) to identify trends in substituent effects .

Q. What role does the alkyne group play in modifying the compound’s physicochemical properties or reactivity?

Q. How can advanced separation techniques (e.g., HPLC, membrane filtration) improve purification?

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar nitro/byproducts.

- Membrane filtration : Nanofiltration (MWCO ~300–500 Da) removes low-MW impurities while retaining the target compound .

Methodological Challenges and Solutions

Q. How to address low yields in the final step of synthesis?

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., hydrolyzed urea or dimerized alkynes).

- Catalyst optimization : Switch from EtN to DMAP or DBU for milder base conditions, reducing side reactions .

Q. What strategies validate the compound’s stability under storage or physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.